Diethylenetriamine

Catalog No.
S580129
CAS No.
111-40-0
M.F
C4H13N3
C4H13N3
NH2CH2CH2NHCH2CH2NH2
M. Wt
103.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethylenetriamine

CAS Number

111-40-0

Product Name

Diethylenetriamine

IUPAC Name

N'-(2-aminoethyl)ethane-1,2-diamine

Molecular Formula

C4H13N3
C4H13N3
NH2CH2CH2NHCH2CH2NH2

Molecular Weight

103.17 g/mol

InChI

InChI=1S/C4H13N3/c5-1-3-7-4-2-6/h7H,1-6H2

InChI Key

RPNUMPOLZDHAAY-UHFFFAOYSA-N

SMILES

C(CNCCN)N

Solubility

Very soluble (NTP, 1992)
SOL IN ALL PROP IN WATER & ALC; INSOL IN ETHER; SOL IN PETROLEUM ETHER
SOL IN HYDROCARBONS
miscible with water, methanol, acetone, ether, and benzene, but insoluble in heptane
water solubility = 1X10+6 mg/l
1000 mg/mL
Solubility in water: miscible
Miscible

Synonyms

N-(2-aminoethyl)-1,2-ethanediamine; 1,4,7-Triazaheptane; 1,5-Diamino-3-azapentane; 2,2’-Diaminodiethylamine; 2,2’-Iminobis(ethanamine); 2-(2-Aminoethylamino)ethylamine; 3-Azapentane-1,5-diamine; 3-Azapentanediyl-1,5-diamine; Ancamine DETA; Bis(2-Amin

Canonical SMILES

C(CNCCN)N

Coordination Chemistry:

DETA functions as a tridentate ligand, meaning it can form three bonds with a central metal atom. This characteristic makes DETA valuable in coordination chemistry for studying the interaction between metals and ligands . Researchers utilize DETA to synthesize metal complexes with specific properties for applications in catalysis, magnetism, and material science .

Chemical Synthesis:

DETA acts as a solvent for various materials like plastics, dyes, and intermediates in chemical synthesis . Its ability to form complexes with metal ions also allows it to participate in specific catalytic reactions . This versatility makes DETA a valuable tool for researchers developing new synthetic strategies and methodologies.

Material Science:

DETA has shown potential in the development of functional materials like conducting polymers and metal-organic frameworks (MOFs) . Research is ongoing to explore how DETA's ability to form strong bonds with metal centers can be utilized to design materials with desired properties for applications in energy storage, catalysis, and gas separation.

Other Research Applications:

Beyond the categories mentioned above, DETA plays a role in other scientific research areas. These include:

  • Fuel additives: DETA can be used to improve the efficiency and combustion properties of certain fuels .
  • Corrosion inhibitors: Reactions with fatty acids can produce amidoamines, which act as corrosion inhibitors in the petroleum industry .

Diethylenetriamine is an organic compound with the chemical formula HN(CH₂CH₂NH₂)₂, also known as 2,2'-Iminodi(ethylamine). This colorless, hygroscopic liquid is soluble in water and polar organic solvents but insoluble in non-polar hydrocarbons. Diethylenetriamine is a structural analogue of diethylene glycol and exhibits properties similar to ethylenediamine, including being a weak base with an alkaline aqueous solution. It is primarily produced as a byproduct in the synthesis of ethylenediamine from ethylene dichloride .

, notably:

  • Curing Agent: It acts as a curing agent for epoxy resins, forming crosslinks when reacted with epoxide groups .
  • Complex Formation: It serves as a tridentate ligand in coordination chemistry, forming stable complexes with metals like cobalt and copper .
  • Acid Neutralization: Diethylenetriamine can neutralize acids in exothermic reactions, producing salts and water. This reaction is significant in industrial applications .

Several methods exist for synthesizing diethylenetriamine:

  • From Ethylene Dichloride: The primary industrial method involves the reaction of ethylene dichloride with ammonia, yielding ethylenediamine and diethylenetriamine as byproducts.
  • Alkylation of Ethylenediamine: Diethylenetriamine can also be synthesized through the alkylation of ethylenediamine with ethylene oxide under controlled conditions .

Diethylenetriamine has diverse applications across various industries:

  • Epoxy Resins: It is widely used as a curing agent in epoxy adhesives and thermosetting plastics.
  • Metal Complexing Agent: Utilized in coordination chemistry for catalysis and metal ion extraction processes.
  • Oil Industry: Employed for acid gas extraction from hydrocarbon mixtures .
  • Explosives: Its properties allow it to be used in the formulation of certain explosives and rocket propellants .

Diethylenetriamine shares similarities with several other organic amines. Here are some comparable compounds:

CompoundStructureKey PropertiesUnique Aspects
EthylenediamineHN(CH₂NH₂)₂Water-soluble, basicSimpler structure than diethylenetriamine
TriethylenetetramineHN(CH₂CH₂NH)₃Higher molecular weightMore amine groups than diethylenetriamine
1,3-DiaminopropaneHN(CH₂)₃NH₂Basic, water-solubleShorter carbon chain compared to diethylenetriamine
1,6-HexanediamineHN(CH₂)₆NH₂Soluble in waterLonger carbon chain enhances solubility

Diethylenetriamine's unique three amine groups contribute to its strong complexing ability and reactivity compared to these similar compounds. Its applications in both industrial and environmental contexts further distinguish it within this group of amines .

Physical Description

Diethylenetriamine appears as a yellow liquid with an ammonia-like odor. Less dense than water. Corrosive to metals and tissue. Vapors heavier than air. Burns, although possibly difficult to igntie. Toxic oxides of nitrogen produced during combustion. Used as a solvent for plastics and dyes and in chemical synthesis.
NKRA; Liquid
Colorless to yellow liquid with a strong, ammonia-like odor; Note: Hygroscopic (i.e., absorbs moisture from the air); [NIOSH]
Liquid
COLOURLESS-TO-YELLOW VISCOUS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR.
Colorless to yellow liquid with a strong, ammonia-like odor.
Colorless to yellow liquid with a strong, ammonia-like odor. [Note: Hygroscopic (i.e., absorbs moisture from the air).]

Color/Form

YELLOW LIQUID
Colorless liquid
Colorless to yellow liquid ... [Note: Hygroscopic (i.e., absorbs moisture from the air)].

XLogP3

-2.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

103.110947427 g/mol

Monoisotopic Mass

103.110947427 g/mol

Boiling Point

405 °F at 760 mmHg (NTP, 1992)
207 °C @ 760 MM HG
207.00 °C. @ 760.00 mm Hg
207 °C
405 °F

Flash Point

215 °F (NTP, 1992)
101 °C
101.7 °C (Open cup)
97 °C c.c., 102 °C o.c.
208 °F

Heavy Atom Count

7

Vapor Density

3.48 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
3.56 (AIR= 1)
Relative vapor density (air = 1): 3.56
3.48

Density

0.954 at 68 °F (USCG, 1999) - Less dense than water; will float
0.9586 @ 20 °C/20 °C
Relative density (water = 1): 0.96
0.96

LogP

-1.3

Odor

AMMONIACAL ODOR
... Strong, ammonia-like odor ...

Odor Threshold

10 ppm

Melting Point

-38 °F (NTP, 1992)
-39 °C
-38 °F

UNII

03K6SX4V2J

Related CAS

56329-47-6 (diacetate)
68444-11-1 (tri-hydrofluoride)

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin]

Therapeutic Uses

EXPL THER: Diethylenetriamine at 1% conc in water, adjusted with boric acid to between pH 7.2 and 8.5, has been used as an irrigating fluid on the surface of eyes of rabbits, causing no irritation or injury, and is said to be effective as a neutralizing solution in treatment of experimental burns of rabbit eyes with sulfuric acid and hydrochloric acid if started within fifteen min after exposure to the acid.
EXPL THER: In treatment of 45 patients with burns of the eye from contact with inorganic acids, organic acids, phenol, and aldehydes, this same solution is said to have been helpful if used within ten to fifteen min. Some benefit has been claimed even when used within ninety min. What local side effect this treatment may produce in patients who are allergic or hypersensitive to diethylenetriamine remains to be seen.

MeSH Pharmacological Classification

Nitric Oxide Donors

Mechanism of Action

... The mechanism of action /for pulmonary or dermal sensitization/ is probably a cross-linking of proteins with bifunctional amine groups.

Vapor Pressure

0.22 mmHg at 68 °F (NTP, 1992)
0.23 [mmHg]
Vapor pressure: 0.23 mm Hg at 25 °C
0.232 mm Hg @ 25 °C
Vapor pressure, Pa at 20 °C: 37
0.4 mmHg

Pictograms

Irritant

Corrosive;Irritant

Other CAS

111-40-0

Absorption Distribution and Excretion

Diethylenetriamine is readily absorbed through the gastrointestinal tract and 96% of the administered dose is excreted withing 48 hr. Roughly equal amounts are excreted in the feces and urine with at least 4 metabolites being detected (but not identified) in the latter. Only a small proportion (<2%) was recovered as expired carbon dioxide. Any residual remaining in the animal was found primarily in kidney, liver, bladder and large intestine.

Wikipedia

Diethylenetriamine
Pinazepam

Use Classification

Hazard Classes and Categories -> Corrosives

Methods of Manufacturing

REACTION OF ETHYLENE DICHLORIDE AND AMMONIA

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Paint and Coating Manufacturing
Adhesive Manufacturing
Asphalt Paving, Roofing, and Coating Materials Manufacturing
Wholesale and Retail Trade
Plastics Material and Resin Manufacturing
Paper Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
All Other Chemical Product and Preparation Manufacturing
1,2-Ethanediamine, N1-(2-aminoethyl)-: ACTIVE

Storage Conditions

Protect containers against physical damage. Store in cool, dark, well-ventilated place away from sources of ignition.

Dates

Modify: 2023-08-15
Septavaux et al. Simultaneous CO2 capture and metal purification from waste streams using triple-level dynamic combinatorial chemistry. Nature Chemistry, DOI: 10.1038/s41557-019-0388-5, published online 13 January 2020

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